5-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O3/c1-13-26-19-6-4-3-5-16(19)23(30)28(13)15-8-9-18(25)20(12-15)27-22(29)17-11-14(24)7-10-21(17)31-2/h3-12H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWABHGREOVQNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chloro group at the 5-position
- Fluoro group at the 2-position of a phenyl ring
- Quinazolinone moiety , which is known for diverse pharmacological properties
- Methoxy group at the 2-position of a benzamide
This unique combination of functional groups may influence its biological activity, particularly in relation to enzyme inhibition and receptor interactions.
Anticancer Properties
Research indicates that compounds with quinazolinone structures often exhibit anticancer properties. For instance, studies have shown that derivatives of quinazolinones can induce apoptosis in various cancer cell lines. The specific activity of this compound has yet to be fully elucidated, but its structural analogs have demonstrated:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Activation of apoptotic pathways
A study evaluating related compounds found that they significantly inhibited the growth of human cancer cell lines, suggesting that this compound may have similar effects .
Anti-inflammatory Effects
The presence of a quinazolinone core suggests potential anti-inflammatory activity. Compounds in this class have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The specific mechanism through which this compound exerts anti-inflammatory effects requires further investigation but could involve:
- Inhibition of NF-kB signaling
- Reduction in prostaglandin synthesis
The exact mechanism of action for this compound is not yet fully characterized. However, based on related compounds, it may interact with specific molecular targets such as:
- Enzymes : Binding to active sites to inhibit their function.
- Receptors : Modulating receptor activity, potentially influencing signaling pathways involved in inflammation and cancer.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the quinazolinone core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Fluorination : Introduction of the fluorine atom using electrophilic fluorinating agents.
- Chlorination and Methoxylation : These functional groups are introduced via substitution reactions under controlled conditions.
The synthetic routes allow for high yields and purity, making it feasible for further biological evaluation .
Case Studies and Research Findings
Several studies have evaluated similar compounds in terms of their biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Anti-endotoxic properties | |
| 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one | Diverse biological activities | |
| N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Different reactivity patterns |
Comparison with Similar Compounds
Glibenclamide (Glyburide)
Structure: Glibenclamide (5-chloro-N-[2-[4-[[(cyclohexylamino)carbonyl]amino]sulfonylphenyl]ethyl]-2-methoxybenzamide) shares the 5-chloro-2-methoxybenzamide backbone but incorporates a sulfonylurea group instead of the quinazolinone system . Therapeutic Use: A second-generation sulfonylurea used for type 2 diabetes mellitus, acting via ATP-sensitive potassium channel inhibition in pancreatic β-cells . Physicochemical Properties:
- Molecular Formula: C₂₃H₂₈ClN₃O₅S
- Molecular Weight: 494.00 g/mol
- Solubility: Practically insoluble in water, slightly soluble in methanol and ethanol .
- Melting Point: 169–174 °C . Challenges: Low aqueous solubility limits bioavailability, necessitating formulation strategies like solid dispersions or nanoparticles .
Metoclopramide Hydrochloride Impurity A
Structure: 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, a benzamide derivative with an acetylated amino group and diethylaminoethyl side chain . Role: An impurity in metoclopramide formulations, highlighting the structural diversity of chloro-methoxybenzamide derivatives. Molecular Formula: C₁₉H₂₃ClN₄O₃ Molecular Weight: 414.87 g/mol
4-Chloro-N-[5-Chloro-2-(1H-Tetrazol-5-Ylmethoxy)Phenyl]Benzamide
Structure: Features a tetrazole-ether linkage instead of quinazolinone, with dual chloro substituents . Molecular Formula: C₁₅H₁₁Cl₂N₅O₂ Molecular Weight: 396.19 g/mol Potential Applications: Tetrazole groups are often used in medicinal chemistry to improve metabolic stability and bioavailability.
N-(2-Chloro-5-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Phenyl)-3-Fluorobenzamide
Structure : A structural analog with a 3-fluorobenzamide group and chloro substitution, differing in the position of fluorine on the phenyl ring .
Key Contrast : The positional isomerism of fluorine may influence binding affinity or pharmacokinetics compared to the target compound.
Comparative Analysis
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Pharmacological and Physicochemical Insights
- Quinazolinone vs. Sulfonylurea: The target compound’s quinazolinone moiety may confer distinct mechanisms, such as kinase or phosphodiesterase inhibition, compared to glibenclamide’s sulfonylurea-mediated insulin secretion .
- Solubility and Bioavailability : Glibenclamide’s poor solubility (BCS Class II) necessitates advanced formulations , whereas the fluorine and methoxy groups in the target compound could enhance lipophilicity or metabolic stability.
- Structural Isomerism : The 2-fluoro substituent in the target compound versus 3-fluoro in its analog () may alter electronic properties or steric interactions, impacting target binding .
Q & A
Q. What synthetic routes are recommended for synthesizing 5-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzamide?
The synthesis typically involves multi-step reactions, including:
- Carboxylic acid coupling : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to form the benzamide core, as demonstrated in analogous benzamide syntheses .
- Quinazolinone formation : Cyclization reactions under controlled temperatures (120–130°C) in solvents like dimethylformamide (DMF) or toluene, with bases such as triethylamine to promote nucleophilic substitution .
- Functional group introduction : Fluorination and methoxy group incorporation via electrophilic substitution or palladium-catalyzed cross-coupling.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
- ¹H-NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinazolinone rings) .
- Elemental analysis : Validates purity and molecular formula .
- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns (not explicitly cited but standard practice).
Q. What initial biological screening assays are recommended?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screening (MTT assays on cancer cell lines). Structural analogs with quinazolinone moieties have shown activity in disrupting cellular pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling-step yields?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility and reaction efficiency .
- Temperature control : Maintain 0–25°C during coupling to minimize side reactions .
- Catalyst use : Additives like DMAP (4-dimethylaminopyridine) can accelerate acylation .
- Stoichiometry : A 1.2:1 molar ratio of carboxylic acid to amine ensures complete conversion .
Q. How can contradictions in biological activity data between this compound and analogs be resolved?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., fluoro vs. chloro, methoxy vs. hydroxy) to isolate activity drivers .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities .
- Meta-analysis : Compare data across studies with standardized assay protocols (e.g., fixed IC₅₀ measurement conditions) .
Q. What computational methods predict the compound’s binding modes with biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with active sites (e.g., quinazolinone binding to ATP pockets) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time (≥100 ns trajectories) .
- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with activity data to guide derivative design .
Q. How can stability studies be designed under varying pH and temperature?
- pH stability : Test buffered solutions (pH 2–10) at 25°C, monitoring degradation via HPLC. Fluorescence studies of related benzamides show optimal stability at pH 5 .
- Thermal stability : Use accelerated stability testing (40–60°C) over 1–4 weeks, with LC-MS to identify degradation products .
- Light sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux hours) .
Q. What strategies enhance solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate esters or PEGylated side chains for aqueous solubility .
- Cocrystallization : Use coformers like succinic acid to improve dissolution rates .
- Structural modifications : Replace chloro groups with hydrophilic substituents (e.g., sulfonamides) while retaining the quinazolinone core .
Methodological Notes
- Contradictory data : Cross-validate findings using orthogonal techniques (e.g., SPR + ITC for binding) .
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to ensure consistency .
- Advanced characterization : Consider X-ray crystallography for absolute stereochemical confirmation, though not explicitly cited here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
